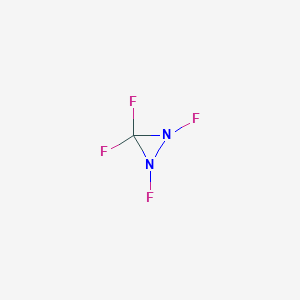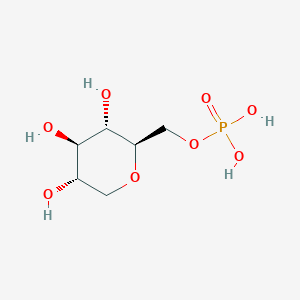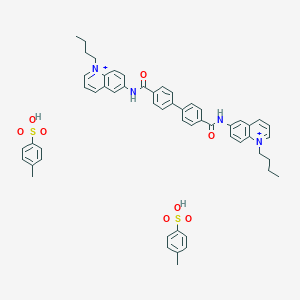
Diaziridine, tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaziridine, tetrafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a diazirine derivative that contains four fluorine atoms, which make it highly reactive and useful for a variety of applications.
Mechanism of Action
The mechanism of action of Diaziridine, tetrafluoro- involves its highly reactive nature. When exposed to ultraviolet light, the compound undergoes a photochemical reaction that results in the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby biomolecules, leading to the formation of covalent bonds and the labeling of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diaziridine, tetrafluoro- depend on the specific application and target molecule. In general, the compound can be used to study protein-protein interactions, protein-DNA interactions, and other molecular interactions that play important roles in biological systems. Additionally, Diaziridine, tetrafluoro- has been shown to have anticancer properties and may be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of Diaziridine, tetrafluoro- is its high reactivity, which allows for efficient labeling of target molecules. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for use in a variety of lab settings. However, one limitation of Diaziridine, tetrafluoro- is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for the use of Diaziridine, tetrafluoro- in scientific research. One area of interest is the development of new photoaffinity labeling techniques that utilize this compound. Additionally, Diaziridine, tetrafluoro- may be useful in the development of new therapies for neurological disorders and other diseases. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis method of Diaziridine, tetrafluoro- involves the reaction of tetrafluoroethylene with diaziridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Diaziridine, tetrafluoro- has been extensively used in scientific research as a photoaffinity labeling agent. This compound can be used to label proteins and other biomolecules, allowing researchers to study their interactions and functions in biological systems. Additionally, Diaziridine, tetrafluoro- has been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Properties
| 17224-09-8 | |
Molecular Formula |
CF4N2 |
Molecular Weight |
116.018 g/mol |
IUPAC Name |
1,2,3,3-tetrafluorodiaziridine |
InChI |
InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |
InChI Key |
GYVBIRZKBSLKBA-UHFFFAOYSA-N |
SMILES |
C1(N(N1F)F)(F)F |
Canonical SMILES |
C1(N(N1F)F)(F)F |
synonyms |
Tetrafluorodiaziridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)













